molecular formula C9H18N6O3 B12982381 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B12982381
M. Wt: 258.28 g/mol
InChI Key: ITBRGMNAQSDPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a triazine derivative with three nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione typically involves the condensation reaction between a triazine precursor and appropriate amine compounds. One common method involves the reaction of 1,3,5-triazine-2,4,6-trione with 2-aminoethylamine under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or chloroform, and the temperature is maintained at reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation . Additionally, the compound’s triazine ring structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions .

Properties

Molecular Formula

C9H18N6O3

Molecular Weight

258.28 g/mol

IUPAC Name

1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C9H18N6O3/c10-1-4-13-7(16)14(5-2-11)9(18)15(6-3-12)8(13)17/h1-6,10-12H2

InChI Key

ITBRGMNAQSDPCP-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCN)CCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.